Cas no 16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat)

16561-28-7 structure
Produktname:12-O-Acetyl-phorbol-(13)-n-decanoat
12-O-Acetyl-phorbol-(13)-n-decanoat Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 12-O-Acetyl-phorbol-(13)-n-decanoat
- 12-O-acetylphorbol 13-decanoate
- Cocarcinogen B7
- N-6
- (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
- Phorbol acetate caprate
- 1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-9β-acetoxy-9aα-(decanoyloxy)-4aβ,7bα-dihydroxy-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
- (1aR)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-5-oxo-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
- (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-4aβ,7bα-dihydroxy-9β-acetoxy-9aα-(decanoyloxy)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
- Phorbol monoacetate monodecanoate
- DTXSID40937109
- (1aR)-1,1,6,8alpha-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9a-decahydro-5H-cyclopr
- Decanoic acid, ester with phorbol acetate
- 12-O-Acetyl-phorbol-13-decanoate
- 20839-15-0
- [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
- 16561-28-7
- Decanoic acid, 9a-ester with 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-1,1,6,8-alpha-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one 9-acetate
- BRN 2610782
- Phorbol 12-acetate 13-decanoate
- 9-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl decanoate
- 28878-88-8
- [acetoxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] decanoate
- Phorbol acetate, caprate
- CHEMBL2375785
- Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
- 12-o-acetylphorbol-13-decanoate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, monoacetate monodecanoate
-
- Inchi: InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3
- InChI-Schlüssel: CSJWNHJJHIAAIG-UHFFFAOYSA-N
- Lächelt: CCCCCCCCCC(=O)OC12C(C3C=C(CO)CC4(O)C(C=C(C)C4=O)C3(O)C(C)C1OC(C)=O)C2(C)C |t:15,23|
Berechnete Eigenschaften
- Genaue Masse: 560.335
- Monoisotopenmasse: 560.335
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1090
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topologische Polaroberfläche: 130Ų
Experimentelle Eigenschaften
- Dichte: 1.21
- Siedepunkt: 661.1°C at 760 mmHg
- Flammpunkt: 203.6°C
- Brechungsindex: 1.562
12-O-Acetyl-phorbol-(13)-n-decanoat Verwandte Literatur
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat) Verwandte Produkte
- 2228916-58-1(3-(cyclopropylmethyl)pentanedioic acid)
- 1806916-01-7(3-Bromo-5-(chloromethyl)-2-(difluoromethyl)pyridine-4-methanol)
- 2413868-42-3(2-{(tert-butoxy)carbonylamino}-3-(6-hydroxypyrimidin-4-yl)propanoic acid)
- 122624-73-1((1R,4S)-rel-4-(2-Amino-6-chloro-4-pyrimidinyl)amino-2-cyclopentene-1-methanol)
- 240400-87-7(4-Hydroxypiperidine-4-carboxamide hydrochloride)
- 4263-52-9(2-Bromoethanesulfonic Acid Sodium Salt)
- 2172219-31-5(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}oxane-3-carboxylic acid)
- 298217-87-5(2-(3,4-Dimethoxybenzoyl)-N-methylhydrazinecarbothioamide)
- 2171646-54-9(5-cyclobutyl-1-oxa-9-thia-4-azaspiro5.5undecane)
- 1354766-58-7(2-(2-Amino-1,3-thiazol-4-yl)-2-methylpropanoic acid)
Empfohlene Lieferanten
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
